molecular formula C17H25NO2 B5676458 N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide

N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5676458
M. Wt: 275.4 g/mol
InChI Key: PCDCOFCUJMVQKJ-UHFFFAOYSA-N
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Description

"N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide" is a chemical compound with potential interest in various scientific fields due to its unique structure and properties. Although direct studies on this exact compound are limited, research on similar compounds provides insight into the types of reactions, structural characteristics, and properties we might expect.

Synthesis Analysis

The synthesis of N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide-like compounds involves multi-step organic reactions, starting from basic aromatic or aliphatic compounds. For instance, the synthesis of related phenoxy acetamide derivatives has been achieved through reactions involving ketones with ammonium carbonate and formic acid, leading to the formation of aromatic amines, which are then further reacted with chloroacetyl chloride and substituted phenols (Rani, Pal, Hegde, & Hashim, 2014).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, NMR spectroscopy, and computational methods like DFT, plays a crucial role in confirming the chemical structure of synthesized compounds. These analyses reveal the arrangement of atoms within a molecule and help in understanding the compound's stereochemistry and electronic properties. For example, similar acetamide derivatives have been structurally characterized to confirm their chemical structure and analyze their molecular conformations (Wang, 2009).

Chemical Reactions and Properties

N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide and its analogs participate in various chemical reactions, reflecting their reactivity and functional group transformations. These reactions are essential for further modifications and applications of the compound. For instance, zinc chloride has been used as a catalyst to promote the Ugi reaction involving 2-aminophenols, aldehydes, and isocyanides, leading to similar N-cyclohexyl amide products (Shaabani, Keshipour, Shaabani, & Mahyari, 2012).

properties

IUPAC Name

N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-12-9-10-13(2)17(14(12)3)20-11-16(19)18-15-7-5-4-6-8-15/h9-10,15H,4-8,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCOFCUJMVQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(2,3,6-trimethylphenoxy)acetamide

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